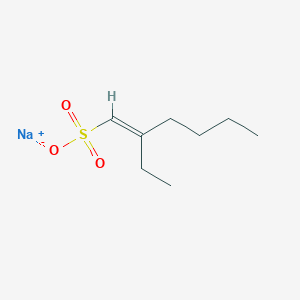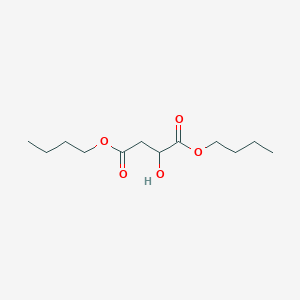
2-Fluoroheptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoroheptanoic acid is a fluorinated fatty acid that has been gaining attention in scientific research due to its unique properties and potential applications. This compound has a seven-carbon chain with a fluorine atom attached to the second carbon. It is a synthetic compound that can be produced through various methods, including chemical synthesis and microbial fermentation.
Wirkmechanismus
The mechanism of action of 2-Fluoroheptanoic acid is related to its structure. The fluorine atom attached to the second carbon of the fatty acid chain alters the properties of the molecule, making it resistant to degradation by enzymes involved in fatty acid metabolism. This resistance allows 2-Fluoroheptanoic acid to accumulate in cells and disrupt normal metabolic processes, leading to changes in cellular function and physiology.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Fluoroheptanoic acid are complex and depend on the concentration and duration of exposure. At low concentrations, 2-Fluoroheptanoic acid has been shown to stimulate fatty acid oxidation and improve insulin sensitivity. However, at high concentrations, it can disrupt mitochondrial function and lead to cell death. Additionally, 2-Fluoroheptanoic acid has been shown to modulate the activity of various enzymes involved in fatty acid metabolism, such as acetyl-CoA carboxylase and carnitine palmitoyltransferase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Fluoroheptanoic acid in lab experiments is its ability to selectively target fatty acid metabolism. This specificity allows researchers to investigate the role of fatty acid oxidation in various diseases and metabolic disorders. However, one of the limitations of using 2-Fluoroheptanoic acid is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of experimental subjects.
Zukünftige Richtungen
There are many potential future directions for research involving 2-Fluoroheptanoic acid. One area of interest is the development of new drugs for the treatment of metabolic disorders, such as diabetes and obesity. Additionally, researchers may investigate the role of 2-Fluoroheptanoic acid in modulating the activity of various enzymes involved in fatty acid metabolism. Finally, further studies are needed to determine the safety and efficacy of 2-Fluoroheptanoic acid in human subjects, and to investigate potential applications in other fields, such as agriculture and industry.
Conclusion:
2-Fluoroheptanoic acid is a unique compound that has potential applications in various fields, including medicine, agriculture, and industry. Its ability to selectively target fatty acid metabolism makes it a valuable tool for investigating the role of fatty acid oxidation in various diseases and metabolic disorders. While further research is needed to fully understand the biochemical and physiological effects of 2-Fluoroheptanoic acid, its potential as a therapeutic agent makes it an exciting area of study for the future.
Synthesemethoden
The synthesis of 2-Fluoroheptanoic acid can be achieved through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of heptanoic acid with a fluorinating agent, such as Hydrogen fluoride (HF) or Fluorine gas (F2). The reaction takes place in the presence of a catalyst, such as anhydrous hydrogen fluoride or antimony pentafluoride. Microbial fermentation involves the use of microorganisms, such as bacteria or yeast, to produce 2-Fluoroheptanoic acid through a metabolic pathway.
Wissenschaftliche Forschungsanwendungen
2-Fluoroheptanoic acid has been studied extensively for its potential applications in various fields, including medicine, agriculture, and industry. One of the primary applications of 2-Fluoroheptanoic acid is as a tool for studying fatty acid metabolism. It has been used in research to investigate the role of fatty acid oxidation in various diseases, such as diabetes and obesity. Additionally, 2-Fluoroheptanoic acid has been used in the development of new drugs for the treatment of metabolic disorders.
Eigenschaften
CAS-Nummer |
1578-58-1 |
|---|---|
Produktname |
2-Fluoroheptanoic acid |
Molekularformel |
C7H13FO2 |
Molekulargewicht |
148.18 g/mol |
IUPAC-Name |
2-fluoroheptanoic acid |
InChI |
InChI=1S/C7H13FO2/c1-2-3-4-5-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10) |
InChI-Schlüssel |
SZKQQZKIGFBZHS-UHFFFAOYSA-N |
SMILES |
CCCCCC(C(=O)O)F |
Kanonische SMILES |
CCCCCC(C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















